6-Chloro-3-fluoropyridin-2-OL
Overview
Description
6-Chloro-3-fluoropyridin-2-OL is an organic compound belonging to the class of pyridinols. It is a colorless, water-soluble solid with a molecular formula of C5H3ClFNO .
Mechanism of Action
Target of Action
It is known that fluoropyridines, a class of compounds to which 6-chloro-3-fluoropyridin-2-ol belongs, have interesting and unusual physical, chemical, and biological properties . They are often used as building blocks in the creation of various derivatives with potential biological activities .
Mode of Action
Fluoropyridines, in general, are known for their reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that this compound may interact with its targets in a unique manner, potentially leading to changes in the target’s function or activity.
Biochemical Pathways
Given the compound’s potential as a building block for various derivatives, it is plausible that it could influence a variety of biochemical pathways depending on the specific derivative and its biological targets .
Result of Action
The compound’s potential as a building block for various derivatives suggests that its effects could vary widely depending on the specific derivative and its biological targets .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially affect the compound’s stability and activity .
Biochemical Analysis
Biochemical Properties
6-Chloro-3-fluoropyridin-2-OL plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of both chlorine and fluorine atoms in its structure makes it a valuable compound for studying halogen interactions in biological systems. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific conditions and concentrations used .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in oxidative stress response and detoxification processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to changes in metabolic pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemicals. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have shown that high doses of this compound can cause liver and kidney damage in animal models, indicating a threshold effect for toxicity. It is essential to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to drug metabolism and detoxification. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the oxidation and reduction of xenobiotics. The compound can also affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes and its accumulation in specific cellular compartments. The distribution of this compound can influence its activity and function, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-fluoropyridin-2-OL typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with appropriate reagents . One common method includes the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by further reactions to introduce the hydroxyl group . Another method involves the use of silver carbonate and methyl iodide in chloroform at 40°C for 5 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production, with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-fluoropyridin-2-OL undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This is a common reaction for halogenated pyridines, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution Reactions: These involve the replacement of one functional group with another, often using reagents like sodium methoxide or silver carbonate.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium methoxide, silver carbonate, and methyl iodide . Reaction conditions typically involve moderate temperatures (e.g., 40°C) and solvents like chloroform .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
6-Chloro-3-fluoropyridin-2-OL has several scientific research applications, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of new pharmaceuticals, particularly as a precursor for radioligands in positron emission tomography (PET) imaging.
Materials Science: It is utilized in the synthesis of novel materials with unique properties.
Antibacterial Agent Synthesis: The compound acts as a building block in the creation of various naphthyridine derivatives with potential antibacterial properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Chloro-3-fluoropyridin-2-OL include other halogenated pyridines, such as:
- 4-Chloro-3-fluoropyridine
- 3,5-Dichloro-2,4,6-trifluoropyridine
- 3-Chloro-2,4,5,6-tetrafluoropyridine
Uniqueness
This compound is unique due to its specific combination of chlorine and fluorine substituents on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability, such as in the synthesis of radioligands for PET imaging .
Properties
IUPAC Name |
6-chloro-3-fluoro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO/c6-4-2-1-3(7)5(9)8-4/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBUBBZWODRDRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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